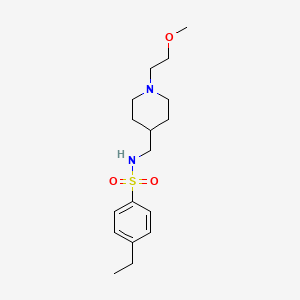

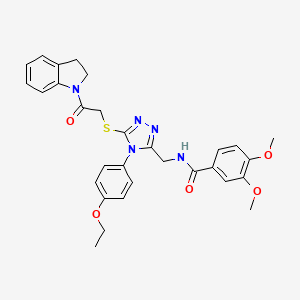

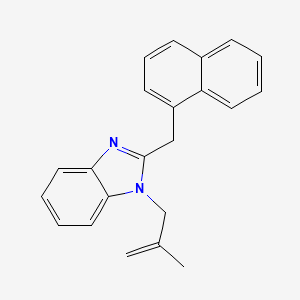

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various routes, including condensation, cyclization, and fluorination reactions. For instance, derivatives similar to the specified compound have been obtained through starting materials like 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of substituted quinoxalines (Didenko et al., 2015). These processes often involve steps like sulfonylation and alkylation, crucial for introducing specific functional groups into the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized using techniques such as Raman spectroscopy, crystallography, and density functional theory (DFT). For example, Geesi et al. (2020) reported on the synthesis and structure of a novel quinazolin-4(3H)-one derivative, detailed by Raman analysis and single crystal X-ray crystallography, demonstrating the compound's monoclinic system and space group (Geesi et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including sulfonation, arylation, and cyclization. These reactions are fundamental for modifying the compound's chemical properties, such as enhancing its reactivity or introducing new functional groups. For instance, Murugesan et al. (2021) synthesized a quinoline derivative and characterized it through spectroscopic methods and DFT calculations, revealing insights into its reactive sites for electrophilic and nucleophilic attacks (Murugesan et al., 2021).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical and biological systems. Techniques like crystallography provide detailed information on the compound's structure, influencing its physical behavior and interaction with other molecules.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including antibacterial and antifungal activities. These properties are influenced by the compound's molecular structure, specifically the substitution pattern on the quinoline ring. The synthesis and functional evaluation of quinoline derivatives have shown their potential in developing new therapeutic agents with specific biological activities (Jung et al., 2001).

Scientific Research Applications

Antibacterial Activity

Quinoline derivatives have been synthesized and evaluated for their antibacterial activities, particularly against gram-positive bacteria. For example, a series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids demonstrated significant antibacterial properties, with specific derivatives exhibiting potent activity (J. Jung, S. Baek, & O. Park, 2001). This indicates the potential of quinoline derivatives in addressing bacterial infections.

Cytotoxic and Anticancer Properties

Quinoline derivatives bearing a 1,2,4-triazole or benzotriazole moiety have been explored for their in vitro cytotoxicity against human tumor cell lines. Certain compounds within this class showed pronounced cancer cell growth inhibitory effects, suggesting their promise as anticancer agents (Martyna Korcz, F. Sa̧czewski, P. Bednarski, & A. Kornicka, 2018).

Materials Science Applications

In materials science, sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized for fuel-cell applications, demonstrate high proton conductivity and mechanical properties, suggesting their utility in fuel-cell membranes (Byungchan Bae, K. Miyatake, & M. Watanabe, 2009).

properties

IUPAC Name |

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34FN3O3S/c1-5-9-29-11-13-30(14-12-29)24-17-23-21(16-22(24)28)27(32)26(18-31(23)10-6-2)35(33,34)25-15-19(3)7-8-20(25)4/h7-8,15-18H,5-6,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAVXFLFZZUOOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)CCC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

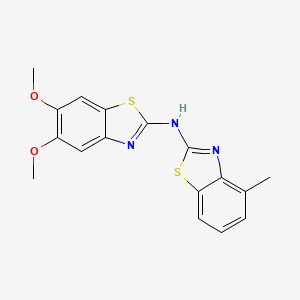

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)

![2-Amino-4-(2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2496312.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

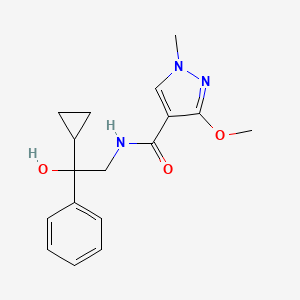

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)